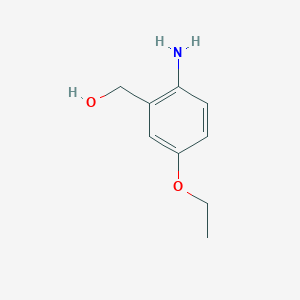

(2-Amino-5-ethoxyphenyl)methanol

Description

(2-Amino-5-ethoxyphenyl)methanol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 2, an ethoxy group (-OCH₂CH₃) at position 5, and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 183.21 g/mol (calculated). The ethoxy group enhances lipophilicity compared to smaller alkoxy substituents, while the amino and hydroxymethyl groups provide reactive sites for derivatization. Potential applications include pharmaceutical intermediates, agrochemicals, or ligands in coordination chemistry.

Properties

CAS No. |

647843-26-3 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.2 g/mol |

IUPAC Name |

(2-amino-5-ethoxyphenyl)methanol |

InChI |

InChI=1S/C9H13NO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6,10H2,1H3 |

InChI Key |

NFEMNXFVKQCFHJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)N)CO |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (2-Amino-5-ethoxyphenyl)methanol, differing in substituent positions, functional groups, or stereochemistry:

Key Differences and Implications

Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound increases lipophilicity compared to the methoxy group in 2-(3-Amino-5-methoxyphenyl)ethanol . This may enhance membrane permeability in drug candidates but reduce aqueous solubility.

Functional Group Reactivity: Hydroxymethyl (-CH₂OH) vs. Thioacetic Acid (-S-CH₂COOH): The hydroxymethyl group in the target compound allows for oxidation to carboxylic acids or esterification, whereas the thioacetic acid group in 2-[(2-Amino-5-ethoxyphenyl)thio]acetic acid enables metal chelation and disulfide bond formation .

Stereochemical Considerations: (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol has a stereocenter, which may confer enantioselective bioactivity. The target compound lacks stereocenters unless synthesized with specific chirality, simplifying production but limiting stereospecific applications.

Melting/Boiling Points: Ethoxy and thioacetic acid groups may increase melting points due to hydrogen bonding and polarity, whereas methyl groups (e.g., in ) could lower them.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.